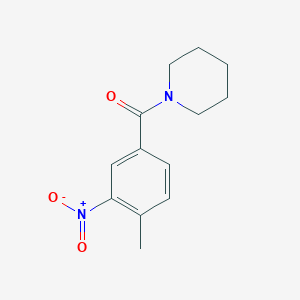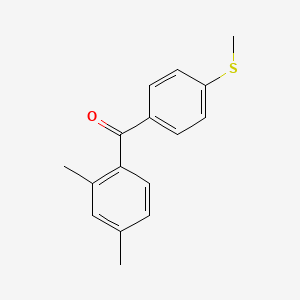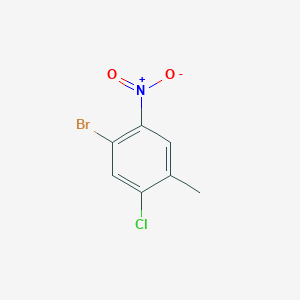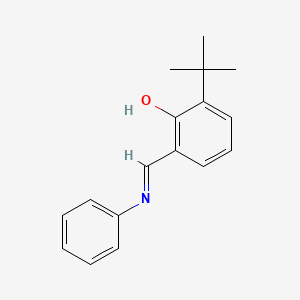
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol, or 3-trifluoromethylpyrrolidin-3-ol (3-TFMP), is an organic compound belonging to the pyrrolidin-3-ol family. It is a colorless liquid with a sweet, pungent odor and a boiling point of 128.3 °C. 3-TFMP is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry. It is used as a starting material in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. In addition, this compound is used as a solvent in a variety of reactions, such as nucleophilic substitution reactions and Diels-Alder reactions. It is also used as a reagent in the synthesis of peptides, peptidomimetics, and polymers.
Wirkmechanismus
The mechanism of action of (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is not well understood. However, it is believed to act as a nucleophile, which means it is capable of forming covalent bonds with other molecules. This allows it to react with and modify other molecules, such as proteins and nucleic acids. In addition, this compound is believed to act as an inhibitor of certain enzymes, which can affect the activity of the enzyme and lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have an effect on the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. In addition, this compound has been shown to have antimicrobial activity, which suggests it may be useful as an antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol in lab experiments is its low cost and availability. In addition, this compound is non-toxic, making it safe to use in experiments. However, this compound is also highly reactive, which can make it difficult to handle and store. Additionally, this compound is not water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for research involving (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol include its use in drug development, synthesis, and biochemistry. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential as an antimicrobial agent, as well as its potential applications in other areas such as agriculture and food production. Finally, further research could be conducted to explore its potential as a solvent for a variety of reactions.
Synthesemethoden
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol can be synthesized from pyrrolidine and trifluoroacetic anhydride. The synthesis process begins with the reaction of pyrrolidine with trifluoroacetic anhydride in the presence of an acid catalyst. This reaction produces an intermediate compound known as trifluoroacetylpyrrolidine, which is then hydrolyzed to form this compound. The hydrolysis reaction is typically carried out using aqueous sodium hydroxide, and the product is isolated by distillation.
Eigenschaften
IUPAC Name |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLGPQFZLVKTF-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]1(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)











